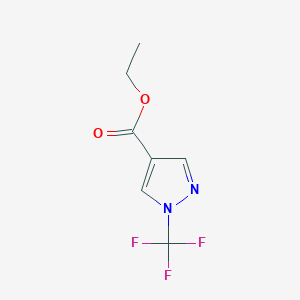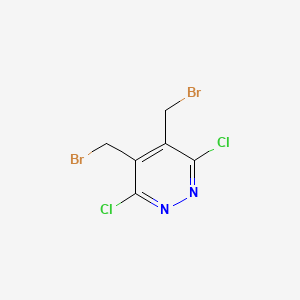
4,5-Bis(bromomethyl)-3,6-dichloropyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(bromomethyl)-3,6-dichloropyridazine is a halogenated pyridazine derivative This compound is characterized by the presence of bromomethyl and dichloro substituents on the pyridazine ring, which imparts unique chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(bromomethyl)-3,6-dichloropyridazine typically involves the bromination of 3,6-dichloropyridazine. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride. The reaction proceeds under reflux conditions, leading to the formation of the desired bromomethyl groups at the 4 and 5 positions of the pyridazine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Bis(bromomethyl)-3,6-dichloropyridazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Oxidation: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids under suitable conditions.
Reduction: The compound can undergo reduction reactions, particularly at the bromomethyl groups, to form methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the pyridazine.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include methyl-substituted pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Bis(bromomethyl)-3,6-dichloropyridazine has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various heterocyclic compounds and complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting DNA or protein interactions.
Material Science: It is used in the synthesis of novel polymers and materials with specific electronic or optical properties.
Biological Studies: The compound’s ability to interact with biological macromolecules makes it a valuable tool in studying biochemical pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 4,5-Bis(bromomethyl)-3,6-dichloropyridazine is largely dependent on its reactivity with nucleophiles. The bromomethyl groups can form covalent bonds with nucleophilic sites on biomolecules such as DNA or proteins, leading to crosslinking or alkylation. This reactivity is exploited in medicinal chemistry for the design of anticancer agents that target rapidly dividing cells by inducing DNA damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Bis(bromomethyl)acridine: Known for its DNA intercalation and crosslinking properties.
1,4-Dibromo-2,5-bis(bromomethyl)benzene: Used in the synthesis of complex organic molecules and materials.
4’,5’-Bis(bromomethyl)benzo-15-crown-5: Utilized in the preparation of crown ether derivatives for metal ion sensing.
Uniqueness
4,5-Bis(bromomethyl)-3,6-dichloropyridazine is unique due to the presence of both bromomethyl and dichloro substituents on the pyridazine ring. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry.
Eigenschaften
IUPAC Name |
4,5-bis(bromomethyl)-3,6-dichloropyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2Cl2N2/c7-1-3-4(2-8)6(10)12-11-5(3)9/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONUQFLJZFUYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=NN=C1Cl)Cl)CBr)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-[(3S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B8240159.png)
![[(3aR,4R,6R,6aR)-4-[6-(benzylamino)-2-chloropurin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B8240190.png)
![[(3aR,4R,6R,6aR)-4-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B8240197.png)
![[(3aR,4R,6R,6aR)-4-(6-chloro-4-spiro[1,2-dihydroindene-3,3'-azetidine]-1'-ylpyrazolo[3,4-d]pyrimidin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B8240199.png)
![[(3aR,5R,6S,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B8240207.png)
![[(3aR,4R,6R,6aR)-4-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B8240209.png)
![Tert-butyl 4-[9-[(4-methoxyphenyl)methyl]purin-6-yl]piperazine-1-carboxylate](/img/structure/B8240216.png)
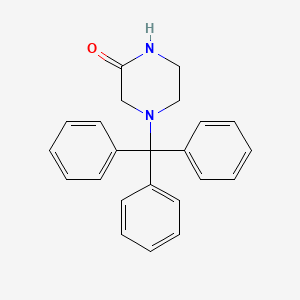
![tert-butyl N-[2-[[3-iodo-1-(oxan-2-yl)pyrazol-4-yl]methylamino]ethyl]-N-methylcarbamate](/img/structure/B8240226.png)
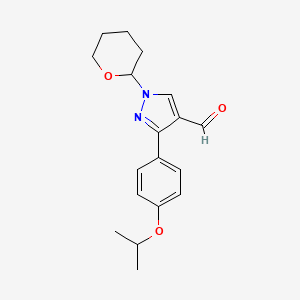
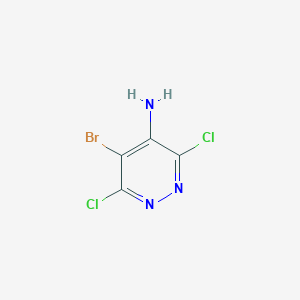
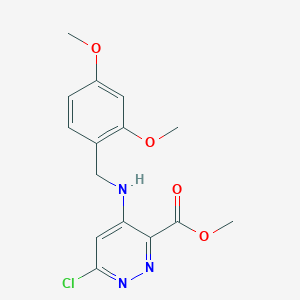
![methyl (11R)-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-11-prop-2-enyl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-6-carboxylate](/img/structure/B8240248.png)
